molecular formula C13H10Cl3NO3 B8746273 Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate CAS No. 648897-23-8

Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate

Cat. No.: B8746273
CAS No.: 648897-23-8
M. Wt: 334.6 g/mol
InChI Key: NFDSEJXDMFEJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H10Cl3NO3 and its molecular weight is 334.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

648897-23-8

Molecular Formula

C13H10Cl3NO3

Molecular Weight

334.6 g/mol

IUPAC Name

ethyl 4,5,7-trichloro-8-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H10Cl3NO3/c1-3-20-13(18)6-5-17-11-9(10(6)16)7(14)4-8(15)12(11)19-2/h4-5H,3H2,1-2H3

InChI Key

NFDSEJXDMFEJCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=CC(=C2OC)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-chloro-8-methoxy-quinoline-3-carboxylic acid ethyl ester (1.00 g, 3.76 mmol) in chloroform (50 mL) was added, dropwise over 1 h, a solution of sulfuryl chloride (15 mL) in chloroform (15 mL) whilst maintaining the temperature at 25-30° C. The solution was then heated at 60-70° C. for 48 h. During this time, further sulfuryl chloride (2 mL) was added at regular intervals (2, 24 and 30 h). The solution was allowed to cool to RT and added to ice-aqueous ammonia, adjusting the pH to 8. The mixture was then extracted with dichloromethane (20 mL×3), the extracts combined and concentrated. Column chromatography (silica gel, dichloromethane/methanol (100:1)) gave the title compound 26 as a cream solid (0.36 g, 29%). 1H-NMR (CDCl3, 400 MHz): δ 9.04 (s, 1H), 7.78 (s, 1H), 4.51 (q, J=7.1, 2 H), 4.14 (s, 3H), 1.46 (t, J=7.1, 3 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
29%

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